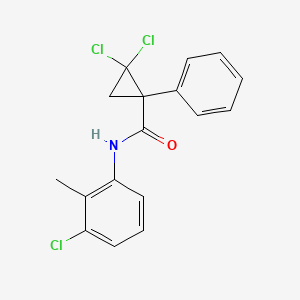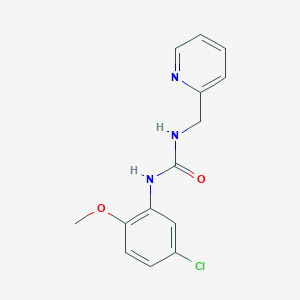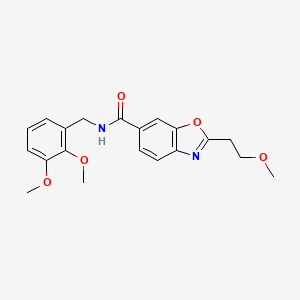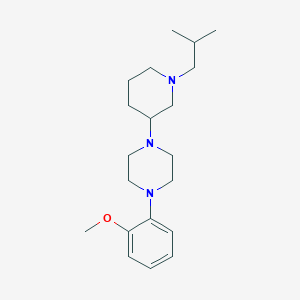
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile, also known as BTA, is a heterocyclic compound with a benzothiazole ring and an indole moiety. It has gained significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been demonstrated to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Additionally, this compound has been shown to possess antioxidant activity, which may have potential therapeutic implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, its low solubility in water and limited bioavailability may pose challenges for its use in vivo. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Orientations Futures
Future research on 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile could focus on its potential use as a fluorescent probe for metal ions and as a sensor for environmental pollutants. Additionally, further studies are needed to explore its potential therapeutic applications, including its use as an anticancer agent and its ability to modulate oxidative stress-related pathways. Finally, the development of novel derivatives of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with 7-methyl-1,2,3,4-tetrahydroindol-2-one and acetonitrile. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile has been extensively studied for its various biological activities, including anticancer, antimicrobial, antifungal, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for metal ions and as a sensor for environmental pollutants.
Propriétés
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-(7-methyl-2-oxo-1H-indol-3-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3OS/c1-10-5-4-6-11-15(17(22)21-16(10)11)12(9-19)18-20-13-7-2-3-8-14(13)23-18/h2-8H,1H3,(H,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUMGUOCEYMRNM-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C#N)C3=NC4=CC=CC=C4S3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)/C(=C(/C#N)\C3=NC4=CC=CC=C4S3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)

![5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6028824.png)

![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-fluoro-4-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6028833.png)
![3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide](/img/structure/B6028836.png)

![2-methoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B6028864.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028876.png)
![N-(4-isopropylphenyl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6028880.png)
![N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6028908.png)
![(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6028912.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,6-hexanediamine dihydrochloride](/img/structure/B6028928.png)